molecular formula C7H12ClN3O2S B6249279 ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2411296-78-9

ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No.: B6249279
CAS No.: 2411296-78-9
M. Wt: 237.7
InChI Key:
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Description

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-2-thioxoacetate with hydrazine hydrate to form the thiadiazole ring. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate
  • Quinolines and their derivatives

Uniqueness

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2411296-78-9

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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